molecular formula C14H19NO B573181 8-Ethoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline CAS No. 182056-26-4

8-Ethoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline

Katalognummer: B573181
CAS-Nummer: 182056-26-4
Molekulargewicht: 217.312
InChI-Schlüssel: XEQZIEPMDAHDMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Ethoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline is a complex organic compound belonging to the class of heterocyclic compounds It features a fused ring system that includes both pyridine and quinoline moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline derivative, the compound can be synthesized through a series of reactions including alkylation, cyclization, and reduction steps. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Industrial methods often employ advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation to enhance efficiency and reduce reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

8-Ethoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated compounds.

Wissenschaftliche Forschungsanwendungen

8-Ethoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and fluorescent probes.

Wirkmechanismus

The mechanism of action of 8-Ethoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 8-Hydroxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline
  • 8-Hydroxy-1,1,7,7-tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-carbaldehyde

Uniqueness

8-Ethoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline is unique due to its ethoxy substituent, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific applications.

Eigenschaften

CAS-Nummer

182056-26-4

Molekularformel

C14H19NO

Molekulargewicht

217.312

InChI

InChI=1S/C14H19NO/c1-2-16-13-8-7-11-5-3-9-15-10-4-6-12(13)14(11)15/h7-8H,2-6,9-10H2,1H3

InChI-Schlüssel

XEQZIEPMDAHDMI-UHFFFAOYSA-N

SMILES

CCOC1=C2CCCN3C2=C(CCC3)C=C1

Synonyme

1H,5H-Benzo[ij]quinolizine,8-ethoxy-2,3,6,7-tetrahydro-(9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.